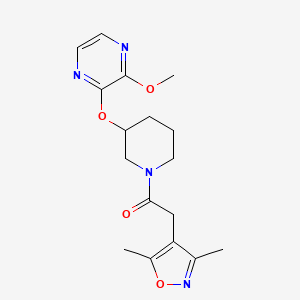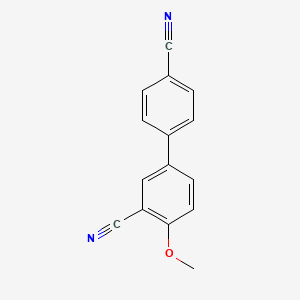
1-(oxiran-2-ylmethyl)-1H-pyrazole
Übersicht
Beschreibung
“1-(oxiran-2-ylmethyl)-1H-pyrazole” is a chemical compound with the molecular formula C6H8N2O. It has a molecular weight of 124.14 g/mol . This compound contains two functional groups: an oxirane ring and a pyrazole ring .
Synthesis Analysis
The synthesis of “this compound” has been reported in the literature . The synthesis involves a one-pot reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with methylene-active compounds and amines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an oxirane ring attached to a pyrazole ring via a methylene bridge . The InChI code for this compound is InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” have not been reported, the compound’s oxirane and pyrazole functional groups are known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 124.14 g/mol, a topological polar surface area of 30.4 Ų, and a complexity of 107 . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .
Wissenschaftliche Forschungsanwendungen
1-(oxiran-2-ylmethyl)-1H-pyrazole has been extensively studied for its potential therapeutic applications in the treatment of acute leukemia. It has been shown to selectively inhibit the DOT1L protein, which is overexpressed in leukemia cells. This leads to a decrease in histone methylation, which in turn leads to the downregulation of genes that are critical for the survival of leukemia cells. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of acute leukemia.
Wirkmechanismus
1-(oxiran-2-ylmethyl)-1H-pyrazole selectively inhibits the DOT1L protein, which is responsible for the methylation of histone H3 at lysine 79 (H3K79). Histone methylation plays a critical role in gene expression, and aberrant histone methylation has been implicated in various diseases, including cancer. By inhibiting DOT1L, this compound leads to a decrease in H3K79 methylation, which in turn leads to the downregulation of genes that are critical for the survival of leukemia cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the DOT1L protein, with minimal effects on other histone methyltransferases. This selectivity is important, as it reduces the potential for off-target effects. This compound has been shown to induce apoptosis (programmed cell death) in leukemia cells, while sparing normal cells. It has also been shown to inhibit the growth of leukemia cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
1-(oxiran-2-ylmethyl)-1H-pyrazole has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer to cells and animals. It has good solubility in water and organic solvents, which makes it easy to prepare solutions for in vitro and in vivo experiments. This compound has also been extensively characterized in terms of its chemical and physical properties, which makes it easy to compare results across different experiments.
One limitation of this compound is that it is a relatively new compound, and its long-term effects are not well understood. It is also relatively expensive, which may limit its use in some labs.
Zukünftige Richtungen
1-(oxiran-2-ylmethyl)-1H-pyrazole has shown promising results in preclinical studies, and is currently undergoing clinical trials for the treatment of acute leukemia. However, there are several future directions that could be explored to further understand the potential therapeutic applications of this compound. These include:
1. Investigating the effects of this compound on other types of cancer.
2. Exploring the potential synergistic effects of this compound with other chemotherapy agents.
3. Investigating the effects of this compound on the immune system.
4. Developing more potent and selective inhibitors of DOT1L.
5. Investigating the long-term effects of this compound on normal cells.
Conclusion:
This compound is a small molecule inhibitor that targets the DOT1L protein, and has shown promising results in preclinical studies for the treatment of acute leukemia. Its selective inhibition of DOT1L makes it a promising candidate for the development of targeted cancer therapies. However, further studies are needed to fully understand its potential therapeutic applications and long-term effects.
Eigenschaften
IUPAC Name |
1-(oxiran-2-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-7-8(3-1)4-6-5-9-6/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLVTFDVNTISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

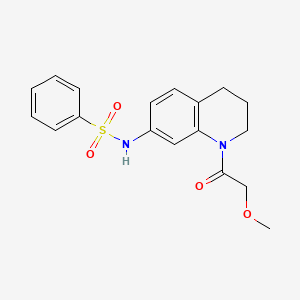
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B2556389.png)
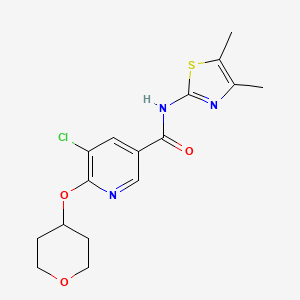

![6-[1-(2-cyanobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)
![3-[(2-Methylpyridin-4-yl)oxymethyl]-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B2556394.png)
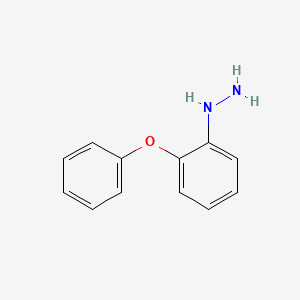
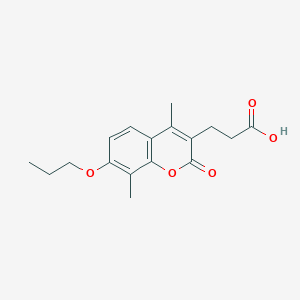
![N-(4-butylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2556397.png)
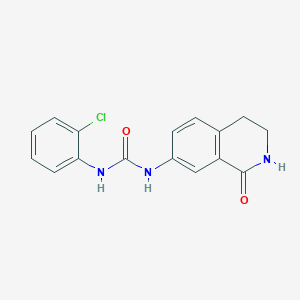
![methyl 3-(8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2556401.png)
![N-((2-morpholinopyridin-4-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2556402.png)
